molecular formula C13H23BrN2O2 B3097253 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene CAS No. 1306746-94-0

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene

Cat. No.: B3097253
CAS No.: 1306746-94-0
M. Wt: 319.24 g/mol
InChI Key: HYRAYLBNBJUOEX-UHFFFAOYSA-N
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Description

2-Bromo-3-(N-Boc-4-homopiperazinyl)prop-1-ene (CAS: 1170789-64-6) is a brominated vinyl compound featuring a Boc-protected homopiperazine moiety. The Boc (tert-butoxycarbonyl) group serves as a protective group for the secondary amine in the homopiperazine ring, a seven-membered nitrogen-containing heterocycle. This compound is structurally tailored for applications in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) and as a precursor for bioactive molecule development .

Properties

IUPAC Name

tert-butyl 4-(2-bromoprop-2-enyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BrN2O2/c1-11(14)10-15-6-5-7-16(9-8-15)12(17)18-13(2,3)4/h1,5-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRAYLBNBJUOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene typically involves the reaction of 2-bromo-3-propen-1-ol with N-boc-4-homopiperazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce epoxides, alcohols, or alkanes .

Scientific Research Applications

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is used in the study of biological pathways and as a tool for probing the function of specific proteins or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the homopiperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Research and Industrial Relevance

  • Pharmaceutical Intermediates : Boc protection enables controlled deprotection in multi-step syntheses.
  • Materials Science : Vinyl bromide motifs are critical for polymer crosslinking or metal-organic frameworks (MOFs) .

Biological Activity

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and polyamine synthesis inhibition. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the second position of a propene chain, along with a N-boc (tert-butoxycarbonyl) protected homopiperazine moiety. This structure is significant for its interaction with biological targets.

The biological activity of 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene is primarily associated with its ability to inhibit polyamine synthesis. Polyamines are organic compounds that play critical roles in cellular functions such as cell growth and differentiation. In cancer cells, elevated levels of polyamines are often observed, which are linked to increased proliferation and decreased apoptosis .

Inhibition of Polyamine Synthesis

Research indicates that compounds similar to 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene can effectively inhibit the activity of key enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC). The inhibition leads to reduced intracellular polyamine levels, which can trigger apoptosis in cancer cells .

Antitumor Activity

In vitro studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and SMMC-7721 (liver cancer). The IC50 values for these compounds indicate potent cytotoxic effects at low concentrations. For instance, one study reported that a related homospermidine-based compound significantly inhibited the migration of HepG2 cells in a dose-dependent manner .

Cell Line IC50 Value (μM) Effect
HepG2< 50Significant inhibition of growth
SMMC-7721< 50Dose-dependent migration inhibition

Mechanistic Insights

The mechanism by which 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene exerts its effects involves the alteration of gene expression related to cell cycle regulation and apoptosis. By inhibiting polyamine synthesis, it disrupts the normal proliferation signals within cancer cells, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the N-Boc-protected homopiperazinyl group into brominated alkenes?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is commonly introduced via reaction of homopiperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF under basic conditions (e.g., triethylamine). Post-protection, bromination at the propene position can be achieved using N-bromosuccinimide (NBS) under radical initiation or via allylic bromination. Ensure anhydrous conditions to prevent deprotection .
  • Key Validation : Use LC-MS or 1H NMR^{1}\text{H NMR} to monitor Boc group stability during bromination. Evidence from Boc-protected piperazine derivatives (e.g., 1-(2-N-Boc-aminoethyl)piperazine) supports this approach .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane). Use SHELXL for refinement, leveraging its robustness for small-molecule structures .
  • Spectroscopy : Compare experimental 13C NMR^{13}\text{C NMR} shifts with computed values (e.g., via DFT). The bromoalkene moiety typically shows 1H NMR^{1}\text{H NMR} peaks at δ 5.8–6.5 ppm (vinyl protons) and 13C NMR^{13}\text{C NMR} peaks at ~120–130 ppm (sp² carbons) .

Q. What purification techniques are optimal for brominated alkenes with Boc-protected amines?

  • Methodological Answer : Use flash chromatography with silica gel and a gradient of ethyl acetate in hexane (5–30%). For Boc-sensitive compounds, avoid acidic conditions. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ensure >95% purity for downstream applications .

Advanced Research Questions

Q. How can stereochemical outcomes during propene backbone synthesis be controlled and validated?

  • Methodological Answer :

  • Stereocontrol : Employ stereospecific catalysts (e.g., palladium complexes for Heck coupling) to favor (E)- or (Z)-isomers. Solvent polarity and temperature influence isomer ratios .
  • Validation : Use NOESY NMR to distinguish isomers. For example, (E)-isomers show cross-peaks between vinyl protons and adjacent substituents, while (Z)-isomers lack these due to spatial proximity .

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Re-optimize DFT Parameters : Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) and solvent models (PCM for dichloromethane) to better align with experimental conditions.
  • Error Analysis : Compare vibrational frequencies (IR/Raman) and electrostatic potential maps to identify misassigned peaks. For example, deviations in 19F NMR^{19}\text{F NMR} shifts in fluorinated analogs highlight electron-withdrawing effects .
  • Triangulate Data : Cross-reference XRD bond lengths/angles with DFT-optimized geometries to identify systematic errors .

Q. What mechanistic insights explain the bromo substituent’s role in cross-coupling reactions?

  • Methodological Answer :

  • Reactivity Studies : Conduct kinetic experiments (e.g., Suzuki-Miyaura coupling) comparing bromo- vs. chloro-substituted analogs. Bromine’s superior leaving-group ability accelerates oxidative addition in Pd-catalyzed reactions.
  • DFT Calculations : Map energy barriers for key steps (e.g., transmetallation). Bromine’s polarizability lowers transition-state energy by ~5–10 kcal/mol compared to chlorine .

Data Contradiction Analysis

Q. How to address conflicting results between crystallographic and NMR data?

  • Methodological Answer :

  • Dynamic Effects : NMR captures time-averaged conformers, while XRD provides a static snapshot. For flexible Boc-protected groups, use variable-temperature NMR to detect rotational barriers.
  • Solvent Artifacts : XRD structures may differ from solution-phase NMR due to crystal packing forces. Compare with computational solvation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.